molecular formula C8H10N2O3 B1307448 4-Methoxy-N-methyl-2-nitrobenzenamine CAS No. 3360-79-0

4-Methoxy-N-methyl-2-nitrobenzenamine

Cat. No. B1307448
Key on ui cas rn: 3360-79-0
M. Wt: 182.18 g/mol
InChI Key: ZSLKWYWZKYPLHX-UHFFFAOYSA-N
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Patent
US05886014

Procedure details

A solution of 1.16 g of N-methyl-4-methoxy-2-nitroaniline (prepared as described in Preparation 24) in 50 ml of ethanol was shaken in an atmosphere of hydrogen and in the presence of 0.3 g of 10% w/w palladium-on-charcoal for 3 hours. At the end of this time, the palladium-on-charcoal was filtered off, and the filtrate was freed from the solvent by evaporation under reduced pressure, to give 1.17 g of the title compound having an Rf value=0.50 (on thin layer chromatography on silica gel; developing solvent: a 1:3 by volume mixture of ethyl acetate and hexane).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[N+:11]([O-])=O.[H][H]>C(O)C.[Pd]>[CH3:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([NH:2][CH3:1])=[C:4]([NH2:11])[CH:5]=1

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
CNC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
At the end of this time, the palladium-on-charcoal was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was freed from the solvent by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1)NC)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: CALCULATEDPERCENTYIELD 120.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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